N-(pyridin-4-ylmethyl)adamantan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-4-ylmethyl)adamantan-2-amine is an organic compound that features both adamantyl and pyridinylmethyl groups. The adamantyl group is known for its rigid, diamond-like structure, while the pyridinylmethyl group contains a nitrogen atom within a six-membered aromatic ring. This combination of structural features can impart unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-ylmethyl)adamantan-2-amine typically involves the reaction of 2-adamantylamine with 4-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the secondary amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-ylmethyl)adamantan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the pyridinyl ring or the adamantyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atom.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(pyridin-4-ylmethyl)adamantan-2-amine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The adamantyl group could enhance the compound’s stability and bioavailability, while the pyridinylmethyl group could facilitate binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(2-adamantyl)-N-methylamine: Lacks the pyridinylmethyl group, potentially altering its reactivity and applications.
N-(4-pyridinylmethyl)-N-phenylamine: Contains a phenyl group instead of an adamantyl group, which may affect its physical properties and biological activity.
Uniqueness
N-(pyridin-4-ylmethyl)adamantan-2-amine is unique due to the combination of the rigid adamantyl group and the aromatic pyridinylmethyl group
Properties
Molecular Formula |
C16H22N2 |
---|---|
Molecular Weight |
242.36g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)adamantan-2-amine |
InChI |
InChI=1S/C16H22N2/c1-3-17-4-2-11(1)10-18-16-14-6-12-5-13(8-14)9-15(16)7-12/h1-4,12-16,18H,5-10H2 |
InChI Key |
RMZMZFDCMVNORU-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=NC=C4 |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.